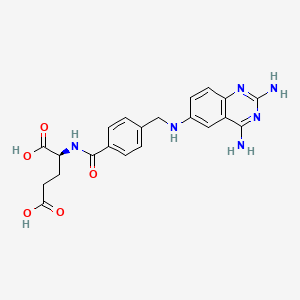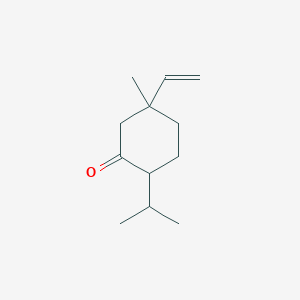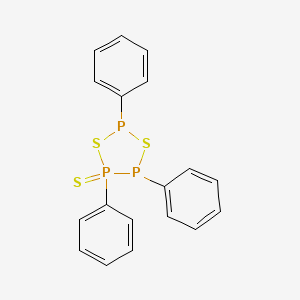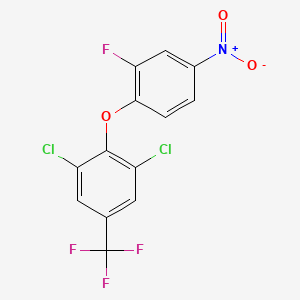![molecular formula C12H17O4P B14633510 Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate CAS No. 52344-44-2](/img/structure/B14633510.png)
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is an organophosphorus compound with the molecular formula C12H17O4P It is characterized by the presence of a phosphonate group attached to a 2-oxopropyl chain, which is further substituted with a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate α-haloketone under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite attacks the electrophilic carbon of the haloketone, leading to the formation of the desired phosphonate ester.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For instance, the reaction of H-phosphonate diesters with aryl halides under microwave irradiation can yield the desired phosphonate compounds with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the phosphonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.
Aplicaciones Científicas De Investigación
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphorus-containing compounds.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions or active sites of enzymes, leading to inhibition or modulation of enzymatic activity. The compound may also participate in phosphorylation reactions, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl (2-oxopropyl)phosphonate
- Diethyl (2-oxopropyl)phosphonate
- Dimethyl acetonylphosphonate
Uniqueness
Dimethyl [3-(2-methylphenyl)-2-oxopropyl]phosphonate is unique due to the presence of the 2-methylphenyl group, which imparts specific steric and electronic properties. This substitution can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar phosphonates .
Propiedades
Número CAS |
52344-44-2 |
|---|---|
Fórmula molecular |
C12H17O4P |
Peso molecular |
256.23 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-(2-methylphenyl)propan-2-one |
InChI |
InChI=1S/C12H17O4P/c1-10-6-4-5-7-11(10)8-12(13)9-17(14,15-2)16-3/h4-7H,8-9H2,1-3H3 |
Clave InChI |
KEAMAOSCCPWSLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CC(=O)CP(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylpropyl)sulfanyl]aniline](/img/structure/B14633429.png)






![[2-({4-[(2-Methylpropyl)sulfanyl]phenyl}sulfanyl)phenyl]acetic acid](/img/structure/B14633455.png)






